molecular formula C15H20BrNO3S B2917854 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-45-1

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2917854
M. Wt: 374.29
InChI Key: KJMZNGYWWOQUEB-UHFFFAOYSA-N
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Description

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and has a bromine substituent at the 3-position of the benzene ring.

Scientific Research Applications

Synthesis and Molecular Interaction Studies

  • Chemical Synthesis Techniques

    A practical method was developed for synthesizing orally active CCR5 antagonists, highlighting the use of bromo-substituted compounds in pharmaceutical synthesis. This approach emphasizes the significance of bromo-compounds in the development of therapeutic agents, which could extend to the synthesis and applications of 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide in similar contexts (Ikemoto et al., 2005).

  • Cyclization Reactions

    The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines under various conditions demonstrates the reactivity and potential applications of benzamide derivatives in synthesizing heterocyclic compounds. This indicates the relevance of structural modifications in benzamides, like 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, for producing pharmacologically interesting molecules (Kazaryants et al., 2011).

  • Intermolecular Interactions

    The study of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, showcases the importance of intermolecular interactions, such as hydrogen bonding and π-interactions, in determining the solid-state structures of molecules. This insight is crucial for understanding the physical and chemical properties of similar compounds, including 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (Saeed et al., 2020).

  • Metal Complexes Formation

    The synthesis and characterization of metal complexes with 4-bromo-N-(di-R-carbamothioyl)benzamide ligands highlight the potential of bromo-benzamide derivatives in forming coordination compounds. This research could suggest applications for 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide in developing new materials or catalysis agents (Binzet et al., 2009).

properties

IUPAC Name

3-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMZNGYWWOQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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